6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine
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Overview
Description
6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a difluoroethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine
- 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine
- 6-chloropyrimidine-2,4-diamine
Uniqueness
6-chloro-N4-(2,2-difluoroethyl)pyrimidine-2,4-diamine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties compared to its analogs
Properties
Molecular Formula |
C6H7ClF2N4 |
---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
6-chloro-4-N-(2,2-difluoroethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H7ClF2N4/c7-3-1-5(11-2-4(8)9)13-6(10)12-3/h1,4H,2H2,(H3,10,11,12,13) |
InChI Key |
WCMTYAFEAKEJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NCC(F)F |
Origin of Product |
United States |
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